2-hydroxy-dATP

概要

説明

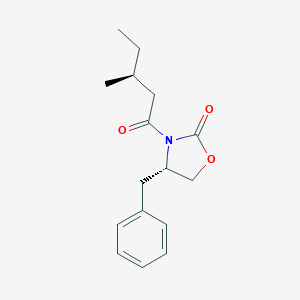

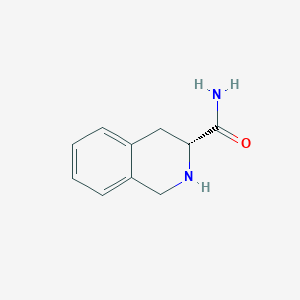

2-Hydroxy-dATP is an oxidized form of dATP with a mutagenic effect . It is generated by being incorporated opposite G by Escherichia coli DNA polymerase III . The human nucleotide pool sanitization enzyme, MTH1, hydrolyzes this compound and 8-hydroxy-dATP in addition to 8-hydroxy-dGTP .

Synthesis Analysis

The synthesis of dATP from deoxyadenosine monophosphate (dAMP), catalyzed by Saccharomyces cerevisiae, was studied . By adding chemical effectors, an efficient ATP regeneration and coupling system was constructed to achieve efficient synthesis of dATP .Molecular Structure Analysis

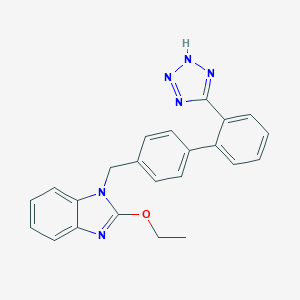

The molecular formula of this compound is C10H16N5O13P3 . It has an average mass of 507.181 Da and a mono-isotopic mass of 506.995758 Da .Chemical Reactions Analysis

This compound can be misincorporated by DNA polymerases opposite guanine in template DNA during DNA replication, thus causing spontaneous mutagenesis . The human MTH1 protein hydrolyzes this compound and 8-hydroxy-dATP in addition to 8-hydroxy-dGTP .Physical And Chemical Properties Analysis

This compound is a colorless to slightly yellow solution in water . It has a concentration of 100 mM - 110 mM and a pH of 7.5 ±0.5 . It has a λ max of 292 nm and an ε of 10.1 L mmol-1 cm-1 (Tris-HCl pH 7.5) .科学的研究の応用

Formation and Incorporation in DNA Synthesis

2-Hydroxy-dATP (2-OH-dATP) is an oxidatively damaged nucleotide. Research has shown that 2-OH-dATP forms through the hydroxylation at the C-2 position of adenine in DNA and is incorporated into DNA by DNA polymerases. Studies reveal that this incorporation happens opposite T and C in the DNA template by calf thymus DNA polymerase α and only opposite T by the Klenow fragment of Escherichia coli DNA polymerase I (Kamiya & Kasai, 1995).

Mutagenic Effects

2-OH-dATP is known for its mutagenic effects. It induces mutations in a dose-dependent manner, particularly substitution and deletion mutations. Notably, a G.C→A.T transition mutation, including a tandem mutation, has been observed, indicating the incorporation of 2-OH-dATP opposite C in mammalian DNA polymerase alpha (Satou et al., 2003).

Hydrolysis by hMTH1 Protein

The human MutT Homologue (hMTH1) protein hydrolyzes oxidized forms of dATP, including 2-OH-dATP and 8-OH-dATP. hMTH1 shows a preference for hydrolyzing 2-OH-dATP over 8-OH-dGTP, suggesting its importance in sanitizing the nucleotide pool (Fujikawa et al., 1999).

Use in Random PCR Mutagenesis

2-OH-dATP enhances total mutation frequency in PCR mixtures, inducing both transition and transversion mutations. This characteristic makes it useful in random PCR mutagenesis for the in vitro evolution of nucleic acids and proteins (Kamiya et al., 2004).

Interaction with DNA Polymerases

Different DNA polymerases have varying specificities for incorporating 2-OH-dATP. For instance, Escherichia coli DNA polymerase III and the exonuclease-deficient Klenow fragment of DNA polymerase I incorporate 2-OH-dATP opposite T and G on the DNA template. This demonstrates the diverse ways in which 2-OH-dATP can contribute to mutagenesis depending on the polymerase involved (Kamiya et al., 2000).

作用機序

Safety and Hazards

将来の方向性

The mutagenicity of 2-hydroxy-dATP was examined using an SV40 origin-dependent in vitro replication system with a HeLa extract . 2-OH-dATP induced mutations in a dose-dependent manner and elicited substitution and deletion mutations . These results indicate that 2-OH-dATP is mutagenic and that its mutagenicity is suppressed by the MTH1 protein in mammalian cells .

特性

IUPAC Name |

[[(2R,3S,5R)-5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOACBPRDWRDEHJ-KVQBGUIXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N5O13P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

507.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-hydroxy-dATP | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059593 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-(Azidomethyl)-3-[3-fluoro-4-(4-morpholinyl)phenyl]-2-oxazolidinone](/img/structure/B138858.png)

![N-[(2S,3R,4R,5S,6R)-2-Ethylsulfanyl-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B138871.png)